2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide
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Overview
Description
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyano group, and a benzyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide typically involves the reaction of 3-cyano-benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
3-cyano-benzylamine+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-amino-N-(3-cyano-benzyl)-N-methyl-acetamide.
Hydrolysis: Formation of 3-cyano-benzylamine and acetic acid.
Scientific Research Applications
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide
- 2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide
Uniqueness
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the nitrogen atom differentiates it from its ethyl and isopropyl analogs, potentially leading to differences in reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[(3-cyanophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-4-2-3-9(5-10)7-13/h2-5H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSMPGMLMCLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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